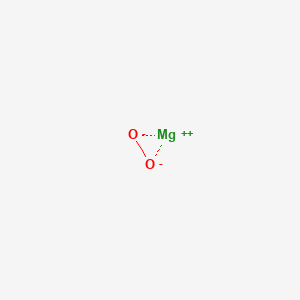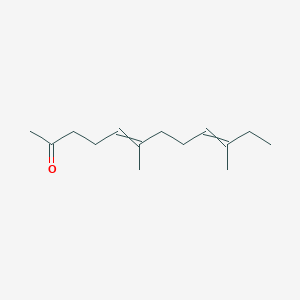
5,9-Dodecadien-2-one, 6,10-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9-Dodecadien-2-one, 6,10-dimethyl-, also known as Grandlure II, is a pheromone that is produced by female beetles of the species Monochamus alternatus. This pheromone plays a crucial role in the mating behavior of these beetles, as it attracts male beetles towards the female beetles for mating. The chemical structure of Grandlure II consists of a dodecadienone ring with two methyl groups at positions 6 and 10.
Mechanism Of Action
The mechanism of action of 5,9-Dodecadien-2-one, 6,10-dimethyl- II involves the activation of olfactory receptors in the antennae of male beetles. The pheromone is detected by specific receptors, which trigger a series of biochemical events that ultimately lead to the male beetle being attracted towards the source of the pheromone.
Biochemical And Physiological Effects
5,9-Dodecadien-2-one, 6,10-dimethyl- II has been found to have no significant biochemical or physiological effects on either male or female beetles. The pheromone is only involved in the behavioral response of male beetles towards female beetles.
Advantages And Limitations For Lab Experiments
The use of 5,9-Dodecadien-2-one, 6,10-dimethyl- II in lab experiments has several advantages, including its high purity and specificity for the target species. However, the pheromone is relatively expensive to produce and may not be readily available in large quantities. Additionally, the use of 5,9-Dodecadien-2-one, 6,10-dimethyl- II may not be feasible for certain experiments that require a more complex or diverse set of chemical cues.
Future Directions
There are several potential future directions for research on 5,9-Dodecadien-2-one, 6,10-dimethyl- II. One avenue of research could involve the development of more efficient and cost-effective synthesis methods for the pheromone. Another area of research could involve the identification and characterization of the olfactory receptors that are involved in the detection of 5,9-Dodecadien-2-one, 6,10-dimethyl- II. This could lead to the development of more selective and effective pest management strategies. Finally, research could also focus on the potential use of 5,9-Dodecadien-2-one, 6,10-dimethyl- II in enhancing the mating behavior of other beetle species, which could have implications for conservation efforts.
Synthesis Methods
The synthesis of 5,9-Dodecadien-2-one, 6,10-dimethyl- II involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the preparation of the starting material, which is 6,10-dimethyl-5-undecen-2-one. This is achieved through the reaction of 6-methyl-5-hepten-2-one with ethylmagnesium bromide, followed by the addition of methylmagnesium bromide. The resulting compound is then subjected to a Wittig reaction with an aldehyde to produce the dodecadienone ring.
Scientific Research Applications
5,9-Dodecadien-2-one, 6,10-dimethyl- II has been extensively studied for its potential use in pest management strategies. The pheromone has been found to be highly effective in attracting male beetles of the species Monochamus alternatus, making it a promising candidate for use in traps and lures for monitoring and controlling beetle populations. Additionally, 5,9-Dodecadien-2-one, 6,10-dimethyl- II has also been studied for its potential use in enhancing the mating behavior of captive beetles, which could aid in the conservation of endangered beetle species.
properties
CAS RN |
13125-74-1 |
|---|---|
Product Name |
5,9-Dodecadien-2-one, 6,10-dimethyl- |
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
6,10-dimethyldodeca-5,9-dien-2-one |
InChI |
InChI=1S/C14H24O/c1-5-12(2)8-6-9-13(3)10-7-11-14(4)15/h8,10H,5-7,9,11H2,1-4H3 |
InChI Key |
HSRQHSFPIKREMB-SDCOAONHSA-N |
Isomeric SMILES |
CC/C(=C/CC/C(=C/CCC(=O)C)/C)/C |
SMILES |
CCC(=CCCC(=CCCC(=O)C)C)C |
Canonical SMILES |
CCC(=CCCC(=CCCC(=O)C)C)C |
Other CAS RN |
13125-74-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




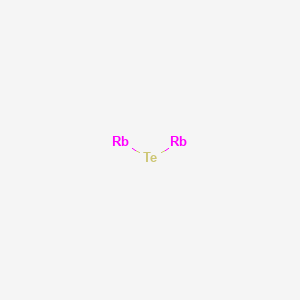

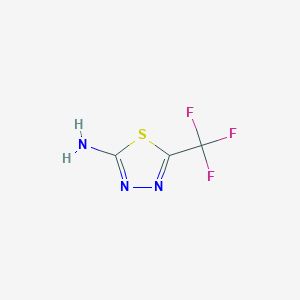
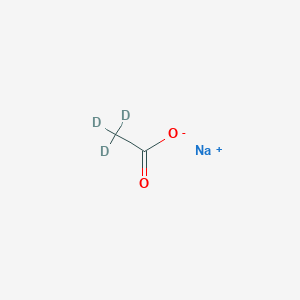
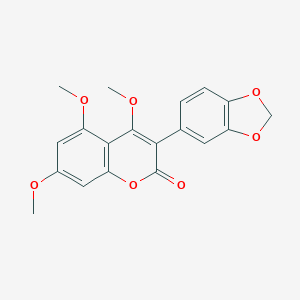
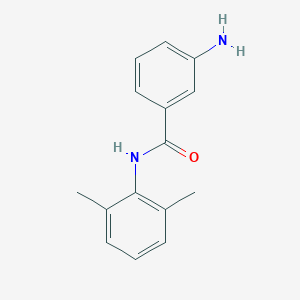
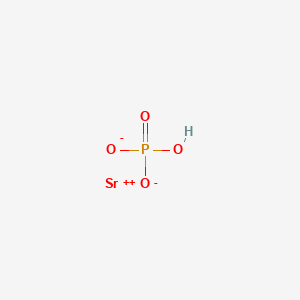
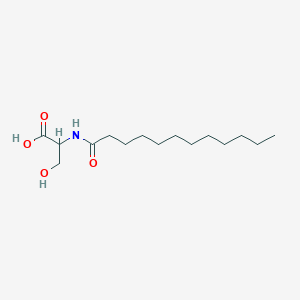
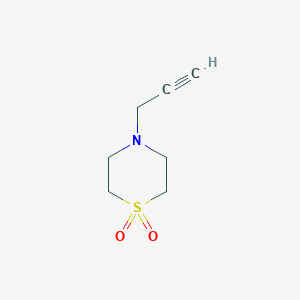
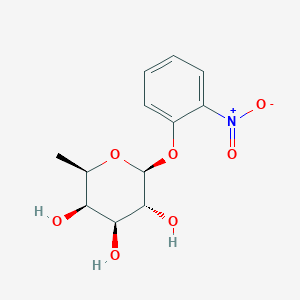
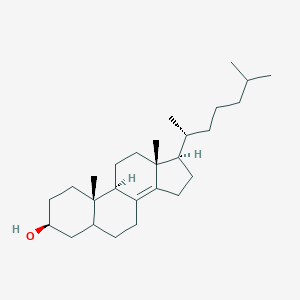
![Ethanol, 2-[ethyl[4-[(6-methoxy-2-benzothiazolyl)azo]phenyl]amino]-](/img/structure/B83281.png)
